molecular formula C20H18ClN5O4 B5525954 N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B5525954
M. Wt: 427.8 g/mol
InChI Key: WXGBGGVDBUQJNV-SSDVNMTOSA-N
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Description

N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be due to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4/c1-13-8-9-18(17(10-13)26(28)29)30-12-19(27)23-22-11-16-14(2)24-25(20(16)21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBGGVDBUQJNV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 4
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 5
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 6
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N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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